

Anipamil In Vitro Electrophysiology: A Detailed Application Note and Patch-Clamp Protocol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Anipamil is a long-acting phenylalkylamine derivative that functions as a calcium channel blocker.[1] As an analogue of verapamil, its primary mechanism of action involves the inhibition of L-type calcium channels, which are crucial for cardiovascular function.[1][2] This application note provides a detailed in vitro electrophysiology protocol using the patch-clamp technique to characterize the effects of anipamil on ion channels, particularly L-type calcium channels. The following protocols are based on established methodologies for the well-studied compound verapamil, providing a robust framework for investigating anipamil.[3][4][5][6][7][8]

Data Presentation: Electrophysiological Effects of Phenylalkylamines

The following table summarizes the known electrophysiological effects of **anipamil** and compares them with its structural analogue, verapamil. This data is essential for understanding the expected outcomes of the patch-clamp experiments.



Parameter	Anipamil	Verapamil	Cell Type/Model	Reference
Hemodynamic Effects				
Blood Pressure	Dose-dependent decrease	Dose-dependent decrease	Anesthetized Rats	[2]
Heart Rate	Dose-dependent decrease	Dose-dependent decrease	Anesthetized Rats	[2]
Myocardial Contraction	Negative inotropic effect	Negative inotropic effect	Isolated Rabbit Heart	[1]
Ion Channel Effects				
L-type Ca2+ Channels	Proposed primary target	Inhibition (IC50 values range from 250 nmol/L to 15.5 µmol/L)	Cardiac Myocytes	[1][9]
Delayed Rectifier K+ Channels	Not explicitly studied	Inhibition (IC50 of 11 μM for I K(DR))	Rat Intracardiac Ganglion Neurons	[3][10]
A-type K+ Channels	Not explicitly studied	Inhibition	Mouse Superior Cervical Ganglion Neurons	[8]
TREK K+ Channels	Not explicitly studied	Inhibition	Mouse Superior Cervical Ganglion Neurons	[4][8]

Experimental Protocols Cell Culture and Preparation



This protocol is designed for primary cardiomyocytes or a suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing Cav1.2).

- Cell Culture: Culture cells in the appropriate medium and conditions. For primary cardiomyocytes, follow standard isolation protocols. For cell lines, maintain in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Cell Dissociation: Before the experiment, dissociate cells from the culture dish using a gentle enzymatic solution (e.g., Accutase).
- Cell Plating: Plate the dissociated cells onto glass coverslips suitable for patch-clamp recording and allow them to adhere.

Solutions and Reagents

Extracellular (Bath) Solution (in mM):

Component	Concentration
NaCl	135
KCI	5.4
CaCl2	2
MgCl2	1
HEPES	10
Glucose	10
рН	7.4 (adjusted with NaOH)

Intracellular (Pipette) Solution (in mM):



Component	Concentration
CsCl	120
MgCl2	2
EGTA	10
HEPES	10
Mg-ATP	5
рН	7.2 (adjusted with CsOH)

Note: Cesium is used as the primary cation in the intracellular solution to block potassium channels and isolate calcium currents.

Anipamil Stock Solution:

- Prepare a high-concentration stock solution of **anipamil** (e.g., 10 mM) in a suitable solvent (e.g., DMSO).
- Make fresh serial dilutions in the extracellular solution on the day of the experiment to achieve the desired final concentrations.

Patch-Clamp Electrophysiology

The whole-cell patch-clamp configuration is recommended for recording ionic currents from single cells.[6][11][12]

- Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 M Ω when filled with the intracellular solution.
- Cell Sealing and Whole-Cell Configuration:
 - \circ Approach a selected cell with the patch pipette and apply gentle suction to form a high-resistance seal (G Ω seal).
 - Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.



Data Acquisition:

- Use a patch-clamp amplifier and data acquisition software (e.g., pClamp) to record membrane currents.[13]
- Compensate for pipette and whole-cell capacitance.
- Monitor series resistance throughout the experiment and discard recordings with unstable or high series resistance.[13]

Voltage-Clamp Protocol to Isolate L-type Calcium Currents

- Holding Potential: Hold the cell membrane potential at -80 mV to ensure the availability of calcium channels.
- Depolarizing Pulses: Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 200 ms) to elicit calcium currents.
- Data Analysis:
 - Measure the peak inward current at each voltage step.
 - Construct a current-voltage (I-V) relationship curve.
 - To determine the dose-response relationship, apply increasing concentrations of anipamil
 and measure the inhibition of the peak calcium current.
 - Calculate the IC50 value by fitting the dose-response data to the Hill equation.

Mandatory Visualizations Experimental Workflow

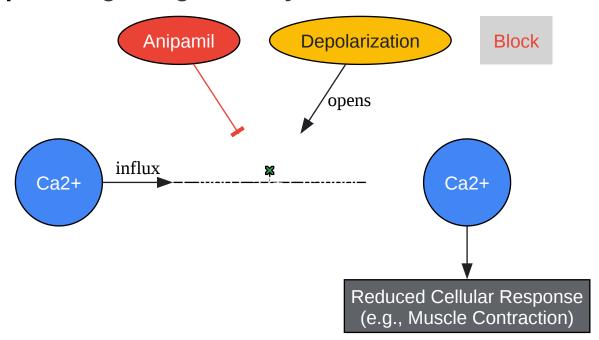




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Caption: Experimental workflow for patch-clamp analysis of **Anipamil**.

Anipamil Signaling Pathway



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Caption: Simplified mechanism of **Anipamil** action on L-type calcium channels.

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